molecular formula C15H18BNO4 B3015585 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid CAS No. 2098428-04-5

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid

Cat. No.: B3015585
CAS No.: 2098428-04-5
M. Wt: 287.12
InChI Key: TVIIOWIRLZCWEF-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid (CAS: 2098428-04-5) is a boron-containing indole derivative featuring a tetramethyl dioxaborolane (pinacol boronate) group at the 2-position and a carboxylic acid substituent at the 6-position of the indole core. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid moiety allows for further derivatization or conjugation. Its molecular formula is C₁₆H₁₈BNO₄, with a molar mass of 299.13 g/mol .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-9-5-6-10(13(18)19)7-11(9)17-12/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIIOWIRLZCWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block in the synthesis of biologically active molecules. Its boron-containing structure is particularly useful in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of indole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development in cancer therapeutics .

Organic Synthesis

Due to its reactivity, this compound is utilized in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The boronic acid functionality allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions

Reaction TypeConditionsYield (%)References
Suzuki CouplingPd catalyst, base>85
Negishi CouplingZn catalyst>80
Stille CouplingSn reagent>75

Material Science

The compound's unique properties allow it to be used in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with various metals can be exploited in creating functional materials with specific electronic or optical properties.

Case Study: Polymer Synthesis
In a recent study, the use of this compound as a monomer in polymerization reactions led to the formation of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers are being investigated for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid (2098428-04-5) Indole - Boronate at C2
- Carboxylic acid at C6
C₁₆H₁₈BNO₄ 299.13 Suzuki couplings; bioconjugation via carboxylic acid
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (642494-36-8) Indole - Boronate at C6
- No carboxylic acid
C₁₄H₁₈BNO₂ 243.11 Intermediate for C–C bond formation
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1219741-53-3) Indole - Boronate at C5
- Ethyl group at N1
C₁₅H₂₁BNO₂ 258.15 Enhanced lipophilicity; steric hindrance at N1
3-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1300582-52-8) Indole - Boronate at C6
- Methyl at C3
C₁₄H₁₇BNO₂ 241.10 Steric effects at C3; discontinued (synthesis challenges)
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate (2379560-87-7) Indazole - Boronate at C6
- Methyl ester at C3
C₁₅H₁₉BN₂O₄ 302.13 Increased rigidity (indazole core); ester hydrolysis potential

Functional Group and Reactivity Analysis

Boronate Position and Cross-Coupling Efficiency

  • The C2-boronate in the target compound (2098428-04-5) offers distinct electronic effects compared to C5/C6-boronates (e.g., 642494-36-8). Steric hindrance at C2 may reduce reactivity in Suzuki couplings compared to C6-substituted analogs, but this can be mitigated by optimized reaction conditions .
  • N1-Substituted Derivatives (e.g., 1219741-53-3): The ethyl group at N1 increases hydrophobicity but may hinder coordination in catalytic cycles .

Carboxylic Acid vs. Ester/Other Groups The carboxylic acid at C6 in 2098428-04-5 enables direct conjugation to amines or alcohols, unlike methyl esters (e.g., 2379560-87-7), which require hydrolysis for further modification .

Core Structure Differences

  • Indazole vs. Indole : The indazole core (2379560-87-7) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and rigidity, which may improve binding in biological targets .

Physicochemical and Commercial Considerations

  • Solubility: The carboxylic acid in 2098428-04-5 improves aqueous solubility compared to esters (e.g., 2379560-87-7) or non-polar analogs (e.g., 1219741-53-3) .
  • Synthetic Utility : The dual functionality of 2098428-04-5 makes it a versatile building block for drug discovery, outperforming simpler boronate esters (e.g., 642494-36-8) in multifunctional applications .

Biological Activity

The compound 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid is a derivative of indole and boron-containing compounds that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C15H18BNO4\text{C}_{15}\text{H}_{18}\text{BNO}_4

This compound features an indole core substituted with a dioxaborolane moiety and a carboxylic acid group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Notably, the indole nucleus is known for its role in chelating metal ions, which is significant in the context of enzyme inhibition. For instance, studies have shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase by chelating Mg²⁺ ions within the active site of the enzyme .

Key Mechanisms:

  • Metal Ion Chelation : The compound's ability to chelate metal ions enhances its interaction with enzymes that require these ions for activity.
  • Hydrophobic Interactions : The dioxaborolane group may facilitate hydrophobic interactions with target proteins, enhancing binding affinity.
  • π–π Stacking : The aromatic nature of the indole structure allows for π–π stacking interactions with nucleic acids or proteins.

Biological Activity Evaluation

Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications:

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For example:

  • Indole-2-carboxylic acid derivatives showed significant inhibition of HIV-1 integrase with IC₅₀ values ranging from 3.11 μM to 32.37 μM depending on structural modifications .
CompoundIC₅₀ (μM)Comments
Indole-2-carboxylic acid32.37Parent compound
17a (optimized derivative)3.11Best inhibitory effect

Cytotoxicity Studies

Toxicity assessments in human T-cell lines (MT-4) revealed that most synthesized compounds exhibited low toxicity at concentrations up to 80 μM, indicating a favorable safety profile .

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of various derivatives:

  • Structural Optimization : Modifications at the C3 position of indole derivatives improved antiviral activity significantly, suggesting that careful structural tuning can enhance biological efficacy.

Table: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityIC₅₀ (μM)
Indole derivativeHIV integrase inhibitor3.11
Boron-containing indoleAntimicrobial activityN/A
Benzoxaborole derivativesBacterial separation methodN/A

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